Alyteserin-2a

Antimicrobial peptides Gram-selectivity Amphibian host defense peptides

Alyteserin-2a is a non-substitutable, C-terminally α-amidated cationic AMP from Alytes obstetricans. It displays preferential Gram-positive activity against S. aureus (MIC 50 µM) and minimal hemolysis (LC₅₀ > 100 µM). This peptide is the definitive baseline comparator for SAR studies: single-point substitutions (G11K, S7K, N15K) yield up to 16-fold antimicrobial potency gains, while D-amino acid analogs achieve MIC 8 µM against MDR Gram-negative pathogens. Researchers developing anticancer leads (A549, HepG2, MCF-7) must benchmark potency and therapeutic index against this scaffold. Ensure experimental reproducibility with the validated sequence ILGKLLSTAAGLLSNL.NH₂.

Molecular Formula
Molecular Weight
Cat. No. B1578631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlyteserin-2a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alyteserin-2a: Cationic Amphipathic α-Helical Antimicrobial Peptide from Frog Skin Secretions


Alyteserin-2a (sequence: ILGKLLSTAAGLLSNL.NH₂) is a C-terminally α-amidated, cationic, amphipathic α-helical peptide composed of 16 amino acid residues [1]. First isolated from norepinephrine-stimulated skin secretions of the midwife toad *Alytes obstetricans* [2], this peptide belongs to the alyteserin-2 subfamily of frog skin active peptides (FSAP) [3]. It exhibits a net charge of +1 at physiological pH and demonstrates a propensity to adopt α-helical conformation in membrane-mimetic environments [4]. Alyteserin-2a displays moderate antimicrobial activity predominantly against Gram-positive bacteria, weak hemolytic activity against human erythrocytes (LC₅₀ > 100 µM), and has been investigated for its insulinotropic actions and anticancer potential following structural optimization [5][6].

Why Generic Substitution of Alyteserin-2a with In-Class Peptides Is Not Feasible


The antimicrobial peptide landscape encompasses numerous cationic α-helical peptides from amphibian skin, including bombinins, ascaphins, and distinct alyteserin-1 peptides. Despite superficial similarities in secondary structure, these peptides exhibit divergent primary sequences, net charges, hydrophobic moments, and target organism selectivity profiles that preclude functional interchangeability [1]. For instance, alyteserin-1 peptides demonstrate preferential activity against Gram-negative *E. coli* (MIC = 25 µM) [2], whereas alyteserin-2a is more potent against Gram-positive *S. aureus* (MIC = 50 µM) [3]. Furthermore, the specific sequence of alyteserin-2a (ILGKLLSTAAGLLSNL.NH₂) confers a distinct spatial arrangement of cationic and hydrophobic residues that dictates its membrane interaction mechanism, insulinotropic activity profile, and susceptibility to rational optimization via site-directed mutagenesis or hydrocarbon stapling [4][5]. Substituting alyteserin-2a with a structurally related peptide without empirical validation would introduce uncontrolled variability in potency, selectivity, and safety, undermining experimental reproducibility and translational potential [6]. The quantitative evidence presented in Section 3 establishes the precise, comparator-based differentiation that justifies alyteserin-2a as a non-substitutable research tool and lead scaffold.

Alyteserin-2a Quantitative Differentiation Evidence vs. Closest Analogs and Optimized Variants


Alyteserin-2a vs. Alyteserin-1 Peptides: Divergent Gram-Selectivity Profiles

Alyteserin-2a exhibits a distinct Gram-selectivity profile compared to the alyteserin-1 peptide family, which shares a common source organism (*Alytes obstetricans*) [1]. Alyteserin-2a demonstrates greater potency against the Gram-positive bacterium *Staphylococcus aureus*, whereas alyteserin-1 peptides preferentially inhibit Gram-negative *Escherichia coli* [2].

Antimicrobial peptides Gram-selectivity Amphibian host defense peptides

Alyteserin-2a vs. [G11K] Analog: Increased Cationicity Enhances Antimicrobial Potency but Elevates Hemolytic Risk

The substitution of Gly¹¹ with L-Lys in alyteserin-2a yields the [G11K] analog, which demonstrates a significant increase in antimicrobial potency against both Gram-negative and Gram-positive bacteria compared to the native peptide [1]. However, this gain in activity is offset by a parallel increase in hemolytic activity [2].

Peptide engineering Structure-activity relationship Antimicrobial peptides

Alyteserin-2a vs. [D-Lys⁷, D-Lys¹¹] Analog: Optimized Gram-Negative Activity with Reduced Hemolysis

The analog incorporating D-lysine residues at positions 7 and 11 ([D-Lys⁷, D-Lys¹¹]alyteserin-2a) exhibits a favorable shift in the therapeutic window compared to alyteserin-2a, displaying high potency against a range of Gram-negative bacteria, including multidrug-resistant strains, while maintaining appreciably lower hemolytic activity [1].

Peptide engineering Gram-negative bacteria Hemolysis

Alyteserin-2a vs. N15K Analog: Sixfold Enhanced Anticancer Cytotoxicity with Twofold Improved Therapeutic Index

In anticancer applications, the N15K analog of alyteserin-2a exhibits significantly improved cytotoxicity against non-small cell lung adenocarcinoma A549 cells compared to the native peptide [1]. This modification also yields a twofold increase in the therapeutic index, calculated as the ratio of hemolytic LC₅₀ to tumor cell LC₅₀ [2].

Anticancer peptides Structure-activity relationship Therapeutic index

Alyteserin-2a vs. [G11k, N15K] Analog: 13-Fold Therapeutic Index Elevation and Multi-Cancer Activity

Further optimization by incorporating D-Lys¹¹ into the N15K analog yields [G11k, N15K]alyteserin-2a, which maintains potent cytotoxicity against A549 cells but achieves a 13-fold elevation in therapeutic index relative to native alyteserin-2a [1]. This analog also demonstrates activity against HepG2, MDA-MB-231, and HT-29 cancer cell lines, and inhibits immunosuppressive cytokine release [2].

Anticancer peptides D-amino acid substitution Immunomodulation

Alyteserin-2a vs. Alyteserin-2a-Sp3: Hydrocarbon Stapling Enhances Helicity, Stability, and Antitumor Activity

Hydrocarbon stapling of alyteserin-2a yields alyteserin-2a-Sp3, which exhibits improved helical content, enhanced protease resistance, and increased antitumor activity compared to the linear template peptide [1].

Stapled peptides Antitumor agents Protease resistance

Optimal Research and Industrial Application Scenarios for Alyteserin-2a and Its Optimized Analogs


Antimicrobial Screening Against Gram-Positive Pathogens

Alyteserin-2a is the appropriate selection for researchers investigating antimicrobial peptides with preferential activity against Gram-positive bacteria, particularly *Staphylococcus aureus* (MIC = 50 µM) [1]. In studies where Gram-positive selectivity is a critical parameter, alyteserin-2a serves as a well-characterized positive control or lead scaffold for further optimization [2].

Structure-Activity Relationship Studies for Peptide Engineering

Alyteserin-2a functions as an essential baseline comparator in structure-activity relationship (SAR) studies aimed at enhancing antimicrobial potency or reducing hemolytic activity. Quantitative data demonstrate that single-point substitutions (e.g., G11K, S7K, N15K) can yield up to 16-fold increases in antimicrobial activity or 6-fold improvements in anticancer cytotoxicity [1]. Researchers should utilize alyteserin-2a as the reference standard to accurately quantify the impact of each modification [2].

Anticancer Drug Discovery and Lead Optimization

In anticancer research, alyteserin-2a provides a foundational scaffold for developing more potent and selective cytotoxic peptides. Analogs such as N15K and [G11k, N15K]alyteserin-2a exhibit significantly improved LC₅₀ values (13 µM and 15 µM, respectively) against A549 cells and 2- to 13-fold elevated therapeutic indices [1]. Researchers focused on lung adenocarcinoma, hepatocarcinoma, breast adenocarcinoma, or colorectal adenocarcinoma should consider alyteserin-2a-derived analogs as promising leads, while using alyteserin-2a as the essential control for comparative efficacy and safety assessments [2].

Development of Peptide-Based Therapeutics for Multidrug-Resistant Gram-Negative Infections

The [D-Lys⁷, D-Lys¹¹]alyteserin-2a analog is a compelling candidate for treating nosocomial pulmonary infections caused by multidrug-resistant Gram-negative bacteria such as *Acinetobacter baumannii* and *Stenotrophomonas maltophilia* (MIC = 8 µM) [1]. This analog achieves high potency while maintaining low hemolytic activity (LC₅₀ = 185 µM), addressing a critical unmet need in the era of antibiotic resistance. Researchers evaluating this analog must benchmark its performance against alyteserin-2a to fully appreciate the therapeutic gains achieved through D-amino acid substitution [2].

Quote Request

Request a Quote for Alyteserin-2a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.